N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
説明
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-9-11-19(12-10-17)24-21(29)16-31-23-26-25-22(28(23)27-13-4-5-14-27)18-7-6-8-20(15-18)30-2/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXPJQIRNOVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Structural Characteristics
The compound features several notable structural elements:
- Ethylphenyl Group : Contributes to lipophilicity and may enhance membrane permeability.
- Triazole Ring : Known for its pharmacological significance, particularly in antifungal and anticancer agents.
- Pyrrole and Methoxy Substituents : These groups can influence the biological activity by modulating receptor interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown promising results against various bacterial strains. A comparative analysis of similar compounds is presented in Table 1.
| Compound Name | Bacterial Strains Tested | Activity (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL | |
| N-(4-ethylphenyl)-2-{...} | Pseudomonas aeruginosa | TBD | Current Study |
Anticancer Activity
The triazole moiety is particularly noted for its anticancer properties. Several studies have demonstrated that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative similar to our compound showed an IC50 value of less than 10 µM against A-431 cells, indicating significant cytotoxicity.
Case Study: Triazole Derivative Efficacy
In a study examining the cytotoxic effects of triazole derivatives:
- Cell Lines : The compound was tested on human cancer cell lines including A-431 and HT29.
- Results : The compound showed promising antiproliferative activity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin.
The biological activity of N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The methoxy and ethyl groups can enhance binding affinity to various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Comparison with Structurally Analogous Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide chain, and aryl groups. Key examples include:
- Substituent Impact on Physicochemical Properties :
- Electron-Donating Groups (e.g., 3-methoxy) : Enhance solubility via polar interactions but may reduce membrane permeability compared to halogenated analogs (e.g., 4-chlorophenyl in ) .
- Pyrrole vs. Furan/Phenyl : The pyrrole group (target compound) offers nitrogen-mediated hydrogen bonding, contrasting with furan’s oxygen () or phenyl’s hydrophobicity (compound 18). This affects pharmacokinetics and target binding .
- Halogenated Derivatives (e.g., 4-chlorophenyl) : Increase lipophilicity and metabolic stability, as seen in , but may elevate toxicity risks .
Key Research Findings and Data
Table 1: Comparative Analysis of Selected Analogs
Table 2: Substituent Effects on Properties
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes:
- Step 1 : Cyclocondensation of hydrazine derivatives with carbon disulfide and amines to form the triazole ring .
- Step 2 : Sulfanyl acetamide linkage via nucleophilic substitution using thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Introduction of the 3-methoxyphenyl and pyrrole groups via Suzuki coupling or nucleophilic aromatic substitution . Key conditions : Catalysts like pyridine/zeolite (Y-H) at 150°C under reflux improve yield . Solvents (ethanol, DCM) and pH control are critical for regioselectivity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : To verify substituent positions and confirm the triazole, pyrrole, and acetamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the sulfanyl linkage and triazole geometry .
- HPLC-PDA : Purity assessment (>95% for biological assays) .
Q. How should researchers design initial biological activity assays for this compound?
- Target Selection : Prioritize enzymes/receptors associated with triazole derivatives (e.g., kinases, cytochrome P450) .
- In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
- Mechanistic Studies : Include enzyme inhibition assays (IC₅₀ determination) and apoptosis markers (caspase-3/7) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Catalyst Screening : Test zeolite variants (e.g., H-Y vs. Na-Y) to enhance regioselectivity in triazole formation .
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction time (30–60 minutes vs. 5 hours) and improve yield by 15–20% .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- SAR Analysis : Compare substituent effects using a table:
| Substituent Position | Bioactivity Trend (IC₅₀) | Key Reference |
|---|---|---|
| 3-Methoxyphenyl (R1) | Enhanced cytotoxicity vs. 4-chlorophenyl | |
| Pyrrole (R2) | Improved solubility but reduced target affinity vs. allyl groups |
- Molecular Dynamics Simulations : Model binding interactions to explain potency variations (e.g., hydrophobic vs. hydrogen-bonding interactions) .
Q. What computational strategies predict target proteins and metabolic pathways?
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify binding pockets .
- ADMET Prediction : SwissADME or ProTox-II to assess permeability, CYP450 interactions, and toxicity risks .
Q. How does the compound’s stability under varying pH and light exposure affect experimental design?
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring.
- pH Sensitivity : Degrades rapidly at pH < 3 (hydrolysis of acetamide) .
- Light Exposure : Use amber vials; UV-Vis spectroscopy tracks photodegradation products .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Silence hypothesized targets (e.g., COX-2) to confirm pathway involvement .
- Metabolomics Profiling : LC-MS/MS to identify downstream metabolites and affected pathways (e.g., arachidonic acid cascade) .
Data Contradiction Analysis
Q. Why do similar triazole derivatives exhibit conflicting cytotoxicity results in published studies?
- Experimental Variables : Differences in cell line origins (e.g., ATCC vs. non-certified sources) and serum concentrations in media .
- Purity Discrepancies : Impurities >5% (e.g., unreacted starting materials) skew dose-response data .
- Assay Protocols : Varying incubation times (24 vs. 48 hours) impact IC₅₀ values .
Methodological Best Practices
- Synthesis Reproducibility : Report exact molar ratios (e.g., 1:1.2 for amine:carbon disulfide) and purification methods (e.g., column chromatography vs. recrystallization) .
- Bioactivity Validation : Use orthogonal assays (e.g., Western blotting alongside cell viability assays) to confirm target modulation .
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